molecular formula C15H14ClIN2O2 B2927212 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate CAS No. 347370-48-3

5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate

Cat. No.: B2927212
CAS No.: 347370-48-3
M. Wt: 416.64
InChI Key: NGWMAVJWDXYMNU-UHFFFAOYSA-N
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Description

5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate: is an organic compound with the molecular formula C15H14ClIN2O2 and a molecular weight of 416.64 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate typically involves the reaction of 5-chloro-7-iodoquinolin-8-ol with piperidine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the quinoline ring.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the quinoline ring.

Scientific Research Applications

Chemistry: 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules for various applications.

Biology and Medicine: It has been investigated for its antibacterial and antifungal properties .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: This compound is similar in structure but lacks the piperidine-1-carboxylate group.

Properties

IUPAC Name

(5-chloro-7-iodoquinolin-8-yl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIN2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWMAVJWDXYMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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